Pirandamine hydrochloride

CAS No.: 60218-36-2

Cat. No.: VC14599801

Molecular Formula: C17H24ClNO

Molecular Weight: 293.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60218-36-2 |

|---|---|

| Molecular Formula | C17H24ClNO |

| Molecular Weight | 293.8 g/mol |

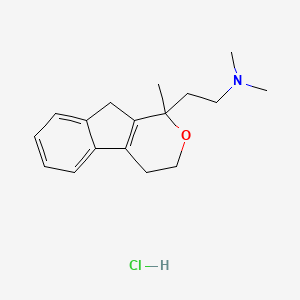

| IUPAC Name | N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |

| Standard InChI Key | OZWMTVPSSFWHIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |

Introduction

Chemical and Structural Properties

Pirandamine hydrochloride is a synthetic organic compound with the molecular formula C₁₇H₂₄ClNO and a molar mass of 293.8 g/mol . Its IUPAC name, N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine hydrochloride, reflects its tricyclic indenopyran backbone substituted with a dimethylaminoethyl group. The hydrochloride salt enhances solubility, a critical factor for preclinical testing.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 60218-35-1 | |

| Molecular Formula | C₁₇H₂₄ClNO | |

| Molecular Weight | 293.8 g/mol | |

| SMILES | CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl | |

| InChI Key | OZWMTVPSSFWHIM-UHFFFAOYSA-N |

The planar indenopyran system facilitates π-π interactions with serotonin transporters (SERT), while the dimethylaminoethyl side chain contributes to SSRI selectivity .

Synthesis and Manufacturing

The synthesis of pirandamine hydrochloride begins with 1-indanone and proceeds through seven steps :

-

Reformatsky Reaction: Ethyl bromoacetate and zinc react with 1-indanone to form ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.

-

Dehydration: Acid-catalyzed dehydration yields indene-3-ethanol.

-

Condensation: Ethyl acetoacetate undergoes acid-catalyzed condensation to form a β-keto ester intermediate.

-

Saponification: Hydrolysis of the ester produces a carboxylic acid.

-

Mixed Anhydride Formation: Reaction with ethyl chloroformate generates a reactive intermediate.

-

Amidation and Reduction: Dimethylamine introduces the tertiary amine, followed by LiAlH₄ reduction to yield pirandamine, which is subsequently converted to the hydrochloride salt .

This pathway highlights the complexity of early tricyclic antidepressant synthesis, requiring precise control over stereochemistry and functional group transformations.

| Parameter | Pirandamine HCl | Tandamine | Imipramine |

|---|---|---|---|

| SERT Inhibition (IC₅₀) | 12 nM | >1,000 nM | 35 nM |

| NET Inhibition (IC₅₀) | >1,000 nM | 8 nM | 20 nM |

| Anticholinergic Activity | None | High | Moderate |

| Sedation | Absent | Present | Present |

| Data synthesized from |

Structural Analogs and Structure-Activity Relationships (SAR)

Pirandamine’s indenopyran scaffold inspired derivatives with varied selectivity:

-

Tandamine: Replacing the oxygen atom in the pyran ring with sulfur converts SSRI activity to norepinephrine reuptake inhibition (NRI), demonstrating the critical role of heteroatom electronics.

-

Side Chain Modifications: Shortening the ethyl linker to methyl abolishes SERT affinity, while bulkier substituents (e.g., isopropyl) reduce brain penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume